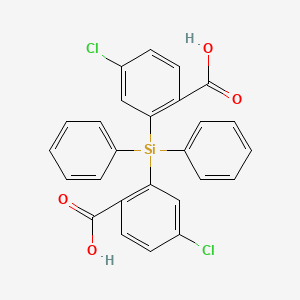

Benzoic acid, 4-chloro-, diphenylsilylene ester

Description

Properties

CAS No. |

129472-15-7 |

|---|---|

Molecular Formula |

C26H18Cl2O4Si |

Molecular Weight |

493.4 g/mol |

IUPAC Name |

2-[(2-carboxy-5-chlorophenyl)-diphenylsilyl]-4-chlorobenzoic acid |

InChI |

InChI=1S/C26H18Cl2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |

InChI Key |

GBQTWAWVQUDERK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)C(=O)O)C4=C(C=CC(=C4)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 4-chloro-, diphenylsilylene ester typically involves the esterification of 4-chlorobenzoic acid with diphenylsilylene. The reaction is usually carried out in the presence of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction can be represented as follows:

4-Chlorobenzoic acid+Diphenylsilylene→Benzoic acid, 4-chloro-, diphenylsilylene ester+Water

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-chloro-, diphenylsilylene ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The chlorine atom in the para position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, benzoic acid, 4-chloro-, diphenylsilylene ester can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine:

Industry: In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which benzoic acid, 4-chloro-, diphenylsilylene ester exerts its effects is primarily through its chemical reactivity. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the ester group may be targeted by oxidizing agents, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

a) Benzoic Acid, 2-Chloro-, Diphenylsilylene Ester (CAS 129459-80-9)

- Key Difference : Chlorine substituent at the ortho position vs. para in the target compound.

- Electronic Effects: Alters electron-withdrawing properties, influencing resonance stabilization and acidity .

b) Bromo-Substituted Analogs (e.g., CAS 129459-84-3, 129459-85-4)

Ester Group Variations

a) Simple Alkyl Esters (e.g., Methyl, Ethyl Esters)

- Example: 3-Amino-4-Chloro Benzoic Acid Methyl Ester ()

- Key Differences :

b) Aromatic Esters (e.g., 4-Hydroxyphenyl Ester, CAS 73092-79-2)

- Key Differences: Polarity: Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing aqueous solubility.

Functionalized Derivatives

a) Amino-Substituted Analogs (e.g., 3-Amino-4-Chloro Benzoic Acid Derivatives)

- Key Differences: Reactivity: Amino groups enable participation in coupling reactions (e.g., amidation), unlike the inert silylene bridge. Bioactivity: Amino derivatives are more likely to exhibit antimicrobial or anticancer activity due to NH₂ group interactions with biological targets .

b) Long-Chain Alkyl Esters (e.g., 4-Dodecyl Benzoic Acid Methyl Ester, CAS 92186-10-2)

Silicon-Free Chlorobenzoic Esters

a) Diethylmalonic Acid, Di(2-Chlorophenyl) Ester (DMA)

- Key Differences :

b) p-[4,6-Bis(Trichloromethyl)-s-Triazin-2-yl] Benzoic Acid Ethyl Ester (TCMBA)

- Key Differences :

- Electron-Deficient Triazine Core : Enhances herbicidal activity via radical generation, a feature absent in the silylene ester.

- Environmental Impact : Higher chlorine content raises ecotoxicity concerns compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.